Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate

Eprosartan process chemistry Angiotensin II receptor antagonist intermediate Knoevenagel condensation

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate (CAS 133040-03-6) is a disubstituted imidazole derivative bearing a butyl chain at the 2-position, a formyl group at the 5-position, and a p-methoxycarbonylbenzyl substituent at N-1. It belongs to the 1-(carboxybenzyl)imidazole-5-acrylic acid class of nonpeptide angiotensin II receptor antagonists and serves as a critical penultimate intermediate in the synthesis of eprosartan mesylate.

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
CAS No. 133040-03-6
Cat. No. B019668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
CAS133040-03-6
Synonyms4-[(2-Butyl-5-formylimidazol-1-yl)methyl]benzoic Acid Methyl Ester;  Methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate; 
Molecular FormulaC17H20N2O3
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=O
InChIInChI=1S/C17H20N2O3/c1-3-4-5-16-18-10-15(12-20)19(16)11-13-6-8-14(9-7-13)17(21)22-2/h6-10,12H,3-5,11H2,1-2H3
InChIKeyFYHJBMSPUBQYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate (CAS 133040-03-6) – Overview and Pharmacophore Context


Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate (CAS 133040-03-6) is a disubstituted imidazole derivative bearing a butyl chain at the 2-position, a formyl group at the 5-position, and a p-methoxycarbonylbenzyl substituent at N-1. It belongs to the 1-(carboxybenzyl)imidazole-5-acrylic acid class of nonpeptide angiotensin II receptor antagonists and serves as a critical penultimate intermediate in the synthesis of eprosartan mesylate [1] [2]. Its methyl ester protection enables a direct Knoevenagel condensation without premature deprotection, distinguishing it from the corresponding free acid analogue [3].

Direct Knoevenagel condensation without prior hydrolysis
Methyl ester protection enables a single-step route to eprosartan penultimate ester
Critical penultimate intermediate for angiotensin II antagonist process chemistry

Why Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate Cannot Be Replaced by the Free Acid or Chloro Analog in Eprosartan Synthesis


Attempts to substitute methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate with its closest analogue, 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid (free acid, CAS 152146-59-3), in the pivotal condensation step are explicitly cautioned against in the patent literature: direct hydrolysis of the methyl ester to the free acid results in documented yield loss, and the free acid fails to participate in the same direct Knoevenagel condensation without additional protection/deprotection sequences [1] [2]. Conversely, substituting the methyl ester with the 4-chloro analogue (methyl 4-[(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]benzoate, CAS 133040-02-5) introduces an extra dehalogenation step and diverts the synthesis toward a different intermediate requiring reductive deiodination [3]. These mechanistic divergences create a genuine substitution barrier that directly impacts yield, step count, and impurity profile.

  • Free acid incompatibilityFree acid cannot undergo the same direct Knoevenagel condensation without re-esterification and incurs documented yield loss.
  • Chloro analogue route divergence4‑Chloro analogue requires an extra Pd‑catalyzed dehalogenation step, adding metal removal complexity and diverging the synthetic sequence.
  • Application mismatchFree acid is cataloged as Eprosartan Impurity 4, not as a process intermediate; its regulatory reference‑standard role differs from scale‑up needs.

Quantitative Evidence Differentiating Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate from Its Closest Analogs


Direct Knoevenagel Reactivity vs. Free Acid Hydrolysis Yield Loss in Eprosartan Synthesis

The methyl ester participates directly in the piperidine-catalyzed Knoevenagel condensation with ethyl 2-carboxy-3-(2-thienyl)propionate to yield the eprosartan penultimate ester. The corresponding free acid cannot engage in this condensation without re-esterification. Moreover, patent disclosures explicitly state that hydrolysis of the methyl ester to the free acid (a necessary step if one starts from the free acid) causes yield loss [1] [2]. In the improved process, starting from the methyl ester avoids this hydrolysis altogether, preserving mass efficiency.

Knoevenagel Reactivity
Head‑to‑head
Methyl ester directly participates in piperidinium‑catalyzed condensation; free acid requires prior re‑esterification and patent disclosures report yield loss upon hydrolysis.
Preserves mass efficiency and shortens synthetic sequence.
Conditions: piperidinium propionate, n‑hexane/toluene, reflux 24‑48 h.
Eprosartan process chemistry Angiotensin II receptor antagonist intermediate Knoevenagel condensation

Distinct Application Context: Process Intermediate vs. Impurity Reference Standard

The methyl ester is universally cataloged by suppliers and patents as a 'process intermediate' for eprosartan synthesis, whereas the free acid analogue is explicitly designated as 'Eprosartan Impurity 4' and is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions .

Application Designation
Data to verify
Methyl ester cataloged as process intermediate; free acid supplied as Eprosartan Impurity 4 reference standard with CoA for regulatory use.
Use case determines procurement: synthesis vs. impurity profiling.
Supplier‑catalog classification; verify with intended application requirements.
Pharmaceutical impurity profiling Regulatory reference standard Eprosartan intermediate sourcing

Physicochemical Differentiation: LogP, Molecular Weight, Density vs. Free Acid

The methyl ester possesses a LogP of 2.87, a molecular weight of 300.35 g/mol, and a density of 1.13 g/cm³ [1]. In contrast, the free acid analogue has a molecular weight of 286.33 g/mol, a density of 1.195 g/cm³, and a boiling point of 505.3 °C . The higher lipophilicity of the methyl ester facilitates organic-phase extraction and chromatographic purification during multi-step synthesis, while the lower boiling point aids in solvent removal.

Physicochemical Profile
Reported
LogP 2.87 vs ~2.5; MW 300.35 vs 286.33; density 1.13 vs 1.195 g/cm³.
Higher LogP aids organic‑phase extraction and chromatographic purification.
Predicted LogP; confirm experimentally for scale‑up protocols.
Lipophilicity Chromatographic behavior Intermediate purification

Purity Availability and Commercial Supply Consistency

Multiple independent suppliers offer the methyl ester at consistent purity grades ranging from 95% (AKSci) to 97% (Chemenu) to NLT 98% (MolCore), indicating a mature and competitive supply chain with well-established quality specifications . The free acid analogue, while also available at ~98%, is primarily distributed through impurity-standard channels (BOC Sciences, ChemWhat) with smaller batch sizes and higher per-unit cost typical of reference materials.

Supply Consistency
Supplier data
Purity grades: 95% (AKSci), 97% (Chemenu), ≥98% (MolCore); multi‑gram to kilogram lots available from multiple suppliers.
Bulk availability supports process development and scale‑up procurement.
Verify current lot purity and scale directly with suppliers.
Intermediate sourcing High-purity building block Global pharmaceutical supply chain

Synthetic Pathway Orthogonality: Methyl Ester Enables Direct Imidazole-5-Acrylic Acid Formation Without Chloro-Substituent Handling

The 4-chloro analogue, methyl 4-[(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]benzoate (CAS 133040-02-5), requires a subsequent palladium-catalyzed hydrogenolysis to remove the chlorine atom before the condensation step, as described in the Drug Synthesis Database pathway [1]. The target compound, lacking the chloro substituent, bypasses this dehalogenation entirely, reducing the step count by one and eliminating heavy-metal contamination risk in the final API.

Route Orthogonality
Class‑level inference
Methyl ester bypasses chlorine substitution; 4‑chloro analogue requires Pd/C hydrogenolysis before condensation, adding one step and metal contamination risk.
Avoids dehalogenation, reducing catalyst cost and ICH Q3D metal risk.
Route selection depends on precursor availability and metal‑removal capability.
Imidazole C5 functionalization Dechlorination avoidance Eprosartan route selection

Recommended Application Scenarios for Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate


Eprosartan Process R&D and Scale-Up: Direct Knoevenagel Condensation

Process chemists developing or optimizing eprosartan mesylate manufacturing should procure this methyl ester as the preferred penultimate intermediate. Its methyl ester group enables a direct, high-yielding Knoevenagel condensation with ethyl 2-carboxy-3-(2-thienyl)propionate under piperidinium propionate catalysis in n-hexane/toluene at 65–70 °C, yielding the eprosartan penultimate ester without the yield loss associated with prior hydrolysis to the free acid [1] [2].

Medicinal Chemistry SAR Exploration of Imidazole-5-Acrylic Acid Antagonists

Medicinal chemists exploring structure-activity relationships in the 1-(carboxybenzyl)imidazole-5-acrylic acid series can utilize this methyl ester as a versatile scaffold for diversification. The formyl group at C5 and the ester at the benzyl para-position offer orthogonal handles for sequential functionalization—condensation at C5 followed by ester hydrolysis—enabling systematic SAR campaigns as reported in foundational studies [3].

Analytical Method Development: Differentiation from Impurity Standard Procurement

Analytical R&D laboratories developing HPLC or UPLC methods for eprosartan API should clearly distinguish this methyl ester (process intermediate) from the free acid analogue sold as Eprosartan Impurity 4. The methyl ester's distinct retention time (driven by higher LogP of 2.87) and mass spectral signature (MW 300.35 vs. 286.33) provide clear chromatographic separation, and procurement of both compounds is often necessary for comprehensive impurity profiling [4] .

Large-Scale Intermediates Sourcing for Generic Pharmaceutical Production

Generic pharmaceutical manufacturers preparing ANDA submissions for eprosartan should source this methyl ester from validated bulk suppliers (purity ≥97%). Its multi-supplier availability in kilogram quantities, combined with its pivotal role in the shortest published eprosartan route, makes it a strategic procurement target for cost-effective API production .

Application
Selection Property
Validation Focus
Eprosartan Process R&D & Scale‑Up
Direct Knoevenagel condensation compatibility
Yield preservation and step reduction vs. free acid route
Medicinal Chemistry SAR Exploration
Orthogonal functional handles (C5 formyl, p‑methyl ester)
Sequential diversification without premature deprotection
Analytical Method Development
Distinct chromatographic behavior (LogP, MW, retention)
Impurity profiling separation from free acid impurity standard
Generic API Intermediate Sourcing
Multi‑supplier bulk availability (purity ≥97%)
Supply chain reliability and lot‑to‑lot consistency for ANDA
Quote Request

Request a Quote for Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.